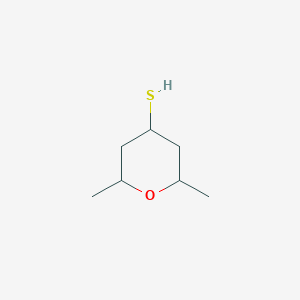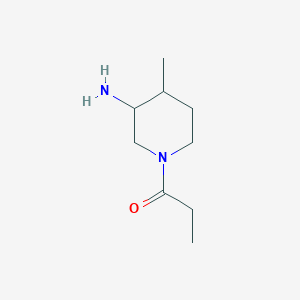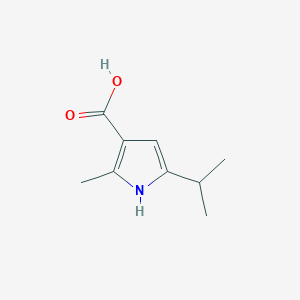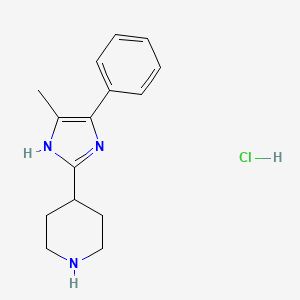![molecular formula C9H14F3NO2 B13219891 2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B13219891.png)
2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid is a compound of significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to an amino and acetic acid group. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable for various applications.
Méthodes De Préparation
The synthesis of 2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with trifluoromethylamine to form the corresponding imine, which is then reduced to the amine. This intermediate is subsequently reacted with chloroacetic acid under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient reactions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives.
Applications De Recherche Scientifique
2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino and acetic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. These interactions can lead to changes in cellular signaling pathways, enzyme inhibition, or receptor activation, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid can be compared with other similar compounds, such as:
2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid: This compound has a cyclopropyl ring instead of a cyclohexyl ring, resulting in different steric and electronic properties.
2-Amino-2-[1-(trifluoromethyl)phenyl]acetic acid: The presence of a phenyl ring instead of a cyclohexyl ring imparts aromaticity and different reactivity.
2-Amino-2-[1-(trifluoromethyl)butyl]acetic acid: The butyl group provides a linear aliphatic chain, affecting the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the cyclohexyl ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H14F3NO2 |
|---|---|
Poids moléculaire |
225.21 g/mol |
Nom IUPAC |
2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)8(6(13)7(14)15)4-2-1-3-5-8/h6H,1-5,13H2,(H,14,15) |
Clé InChI |
JJSLAGGYZCUUPH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(C(=O)O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13219809.png)
![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219823.png)
![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole](/img/structure/B13219826.png)

![3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13219843.png)



![{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol](/img/structure/B13219871.png)


![1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13219903.png)


